molecular formula C4H8O2 B3284270 (S)-Acetoin

(S)-Acetoin

Cat. No.: B3284270
M. Wt: 88.11 g/mol
InChI Key: ROWKJAVDOGWPAT-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Acetoin (3-Hydroxybutan-2-one) is a high-value, four-carbon chiral α-hydroxyketone that serves as a versatile building block in scientific research, particularly for the asymmetric synthesis of optically active pharmaceutical intermediates . Its applications span the development of antifungal agents, antitumor antibiotics, antidepressants, and selective enzyme inhibitors . Producing enantiomerically pure this compound via traditional microbial fermentation is challenging, as native pathways typically favor the (R)-isomer or result in racemic mixtures . Recent advances have enabled its production through engineered biological systems. Strategies include using recombinant Escherichia coli whole-cell biocatalysts with in-situ NADH regeneration to convert diacetyl into this compound at high titers and enantiomeric purity exceeding 99% . Alternatively, engineered Saccharomyces cerevisiae has been developed to produce this compound directly from glucose by modulating the stereospecificity of α-acetolactate decarboxylase, establishing a fully enzyme-driven fermentative route . This product is provided For Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3S)-3-hydroxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWKJAVDOGWPAT-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Acetoin, a chiral compound with significant biological activity, has garnered attention for its applications in various fields, including pharmaceuticals, food science, and biotechnology. This article reviews the biological properties of this compound, its production methods, and relevant case studies that highlight its importance.

This compound is a natural product that belongs to the class of α-hydroxy ketones, characterized by its chiral center. It is produced by various microorganisms through fermentation processes. The production of this compound can be optimized using recombinant strains of Escherichia coli and other microorganisms.

Production Methods

  • Microbial Fermentation :
    • Native microorganisms typically produce a racemic mixture of acetoin, with (R)-acetoin being predominant. Engineering strains to enhance the production of this compound has been a focus of research.
    • For example, a study demonstrated that recombinant E. coli over-expressing diacetyl reductase could produce up to 39.4 g/L of this compound from diacetyl in 20 hours with an enantiomeric purity of 96.2% .
  • Biocatalysis :
    • Biocatalytic processes utilizing engineered whole-cells have been developed to improve the yield and purity of this compound. A systematic approach involving cofactor regeneration systems has led to the production of 52.9 g/L with 99.5% enantiomeric purity .
  • Genetic Engineering :
    • Genetic modifications in Candida glabrata have resulted in increased acetoin production by enhancing specific enzyme activities within engineered metabolic pathways .

Biological Activities

This compound exhibits various biological activities that contribute to its applications:

  • Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against certain pathogens, making it a potential candidate for use in food preservation and safety .
  • Pharmaceutical Applications : As a chiral building block, this compound is crucial in the synthesis of optically active pharmaceuticals. Its role as a precursor for more complex molecules has been explored extensively in drug development .
  • Breath Biomarker : Recent research suggests that this compound can serve as a breath biomarker for early lung cancer diagnosis, highlighting its potential in clinical applications .

Case Study 1: Enhanced Production via Recombinant Strains

A study focused on optimizing the production of this compound using genetically modified E. coli. The engineered strain successfully produced high yields under controlled conditions:

  • Yield : 39.4 g/L
  • Enantiomeric Purity : 96.2%
  • Production Time : 20 hours

Case Study 2: Acetoin Production in Saccharomyces cerevisiae

Research demonstrated that by inserting heterologous pathways into Saccharomyces cerevisiae, acetoin production could be significantly enhanced:

  • Yield : Up to 100.1 g/L
  • Productivity : 1.82 g/(L·h)
  • This study illustrated the potential for yeast strains to be used as efficient biocatalysts for acetoin production .

Table: Comparison of Acetoin Production Methods

MethodMicroorganismYield (g/L)Enantiomeric Purity (%)Time (hours)
Recombinant E. coliE. coli39.496.220
Engineered C. glabrataC. glabrata3.67Not specifiedNot specified
Heterologous S. cerevisiaeS. cerevisiae100.1Not specified55

Scientific Research Applications

Food Industry

Flavoring Agent
(S)-Acetoin is widely used as a flavoring agent in the food industry, contributing to the buttery taste in products such as baked goods and dairy items. It is often added to artificially flavored oils and margarine to mimic the natural flavor of butter . Additionally, it occurs naturally in various foods, including apples, yogurt, and asparagus .

Safety and Regulations
Due to safety concerns regarding synthetic acetoin, there has been a shift towards natural production methods. Biological processes are preferred for producing acetoin used in food applications to ensure compliance with safety regulations .

Pharmaceutical Applications

Chiral Synthesis
this compound serves as a valuable intermediate in the synthesis of optically active pharmaceuticals. Its chirality allows for the production of compounds with specific biological activities, enhancing drug efficacy while minimizing side effects . Research has demonstrated that this compound can be utilized in synthesizing various chiral drugs through asymmetric synthesis techniques .

Biomarker for Disease Diagnosis
Recent studies suggest that this compound can act as a breath biomarker for early lung cancer diagnosis. Its detection in breath samples may provide a non-invasive method for identifying certain types of cancer .

Cosmetic Industry

Fragrance Component
In cosmetics, this compound is employed as a fragrance ingredient due to its pleasant buttery odor. It enhances the sensory experience of various cosmetic products, including lotions and perfumes .

Microbial Production

Biotechnological Advances
Recent advancements in biotechnology have led to improved methods for the biological production of this compound using microbial fermentation. Various microorganisms such as Bacillus amyloliquefaciens and Saccharomyces cerevisiae have been engineered to optimize acetoin production through metabolic pathway modifications .

Plant Growth Regulation
Research indicates that acetoin can influence plant physiology by inducing stomatal closure in species like Arabidopsis thaliana. This suggests potential applications in agricultural practices where regulation of plant transpiration is desired .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Produced via microbial fermentation using pyruvate-derived pathways involving acetolactate synthase (Als) and acetolactate decarboxylase (AldB) . Partial oxidation of 2,3-butanediol is another common method .
  • Applications :
    • Food Industry : Imparts a mild buttery flavor in dairy products, baked goods, and fermented beverages .
    • Agriculture : Acts as a plant growth promoter and systemic resistance inducer against pathogens .
    • Perfumery : Utilized as a racemic mixture due to similar olfactory profiles of (R)- and (S)-enantiomers .

Comparison with Similar Compounds

(S)-Acetoin shares structural and functional similarities with several compounds, including 2,3-butanediol , diacetyl (2,3-butanedione) , and ethyl acetate . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Synthesis Pathway Key Applications Odor/Flavor Profile Toxicity/Stress Effects
This compound C₄H₈O₂ Hydroxyl, ketone Microbial fermentation ; Oxidation of 2,3-butanediol Food flavoring, agriculture, perfumery Mild buttery, creamy Low toxicity; microbial stress at high concentrations
Diacetyl C₄H₆O₂ Two ketone groups Fermentation byproduct; oxidation of acetoin Dairy flavoring (e.g., butter, popcorn) Strong butter, pungent Linked to respiratory toxicity in humans
2,3-Butanediol C₄H₁₀O₂ Two hydroxyl groups Microbial conversion of sugars; precursor to acetoin Antifungal agent, biofuel precursor Neutral, slight sweetness Low toxicity; non-inhibitory to plants
Ethyl Acetate C₄H₈O₂ Ester group Chemical esterification of ethanol and acetic acid Solvent, artificial fruit flavors Fruity, solvent-like Moderate toxicity; irritant at high doses

Key Comparative Insights:

Structural Relationships :

  • Acetoin and diacetyl are both four-carbon molecules but differ in functional groups: acetoin has a hydroxyl and ketone, while diacetyl has two ketones. Ethyl acetate, a constitutional isomer of acetoin, contains an ester group .
  • 2,3-Butanediol serves as a direct precursor to acetoin via oxidation .

Functional Roles :

  • Flavor Intensity : Diacetyl has a stronger buttery flavor than acetoin, making it preferred in dairy products but risky at high concentrations .
  • Bioconversion : Acetoin can be reduced to 2,3-butanediol or oxidized to diacetyl, linking these compounds metabolically .

Industrial Relevance :

  • Microbial production of acetoin is favored for sustainability, whereas diacetyl’s association with health risks has driven demand for acetoin as a safer alternative .
  • Ethyl acetate’s distinct solvent-like aroma limits its overlap with acetoin in flavor applications .

Toxicity and Stress :

  • Acetoin exhibits lower toxicity compared to diacetyl but can inhibit microbial growth at high concentrations, necessitating strain engineering for industrial production .

Research Findings and Data

Table 2: Production and Performance Metrics

Compound Typical Yield (Microbial) Optimal pH Key Producing Organisms Market Price (USD/kg)
This compound 30–50 g/L 6.0–7.0 Bacillus subtilis, E. coli 25–35
Diacetyl 5–10 g/L 5.5–6.5 Lactococcus lactis 40–50
2,3-Butanediol 100–150 g/L 6.5–7.5 Klebsiella pneumoniae 15–20

Q & A

Q. What experimental methods are recommended for synthesizing (S)-Acetoin with high enantiomeric purity?

To synthesize enantiomerically pure this compound, asymmetric catalysis or enzymatic resolution methods are commonly employed. For example, using ketoreductases with NADPH cofactors can selectively reduce acetoin precursors to the (S)-enantiomer. Ensure reaction conditions (pH, temperature, substrate-to-enzyme ratio) are optimized via iterative DOE (Design of Experiments). Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (≥98% ee). Document all steps meticulously, including solvent purity and catalyst sources, to ensure reproducibility .

Q. How should researchers validate the identity and purity of this compound in synthetic samples?

Combine spectroscopic and chromatographic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with literature data, focusing on stereosensitive signals (e.g., methyl groups in diastereotopic environments).
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers.
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+ at m/z 89) and fragmentation patterns. Report retention times, solvent systems, and instrument calibration protocols to align with peer-reviewed standards .

Q. What are the best practices for storing this compound to prevent racemization or degradation?

Store this compound in amber vials under inert atmosphere (argon/nitrogen) at −20°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Regularly monitor enantiomeric purity via chiral HPLC every 3–6 months. Pre-formulation stability studies (e.g., thermal gravimetric analysis) can identify degradation thresholds .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be systematically resolved?

Conduct a systematic review using PRISMA guidelines:

  • Search Strategy : Use databases (SciFinder, PubMed) with keywords like "this compound AND bioactivity AND enantiomer." Apply filters for study type (in vitro/in vivo) and organism.
  • Data Extraction : Tabulate EC50_{50}/IC50_{50} values, assay conditions (pH, temperature), and controls.
  • Bias Assessment : Evaluate methodological rigor (e.g., blinding, sample size) via tools like SYRCLE’s risk of bias checklist.
  • Meta-Analysis : Use random-effects models to quantify heterogeneity (I2^2 statistic). Confounding variables (e.g., solvent effects) should be addressed via subgroup analysis .

Q. What advanced computational methods predict this compound’s interactions in chiral environments?

Molecular dynamics (MD) simulations and density functional theory (DFT) are key:

  • MD : Simulate this compound in solvent boxes (water, ethanol) to assess conformational stability. Tools like GROMACS with CHARMM force fields are recommended.
  • DFT : Calculate Gibbs free energy differences between enantiomers using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare theoretical vs. experimental optical rotation values .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in microbial quorum sensing?

  • Knockout Strains : Use CRISPR-Cas9 to delete acetoin reductase genes in model organisms (e.g., Bacillus subtilis). Monitor quorum-sensing molecules (e.g., autoinducer-2) via LC-MS.
  • Isotope Tracing : Feed 13^{13}C-labeled glucose to track acetoin incorporation into signaling pathways.
  • Kinetic Studies : Measure reaction rates under varying pH/temperature to identify rate-limiting steps. Validate findings with orthogonal assays (e.g., fluorescence reporter strains) .

Methodological Guidance Tables

Technique Application Key Parameters Validation Criteria
Chiral HPLCEnantiomeric purity analysisColumn: Chiralpak IG-3; Mobile phase: Hexane/IPA (95:5); Flow rate: 1.0 mL/minResolution factor (Rs ≥ 1.5); Retention time reproducibility (±0.1 min)
Asymmetric SynthesisThis compound productionCatalyst: Lactobacillus brevis ketoreductase; NADPH regeneration systemEnantiomeric excess (≥98% ee); Yield (≥70%)
DFT CalculationsStereochemical energy profilingBasis set: 6-311++G(d,p); Solvent model: SMDRMSD ≤ 0.05 Å; Optical rotation match (±5°)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Acetoin
Reactant of Route 2
(S)-Acetoin

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